[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
Description
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine is an organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a dimethylamine moiety
Properties
CAS No. |
914620-30-7 |
|---|---|
Molecular Formula |
C14H22ClNO3S |
Molecular Weight |
319.8g/mol |
IUPAC Name |
5-chloro-N,N,4-trimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-6-7-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
AZYLFJFFWQFJIR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 5-chloro-4-methyl-2-pentyloxyphenol with dimethylamine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine can be compared with other sulfonyl-containing compounds, such as:
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]methylamine: Similar structure but with a methyl group instead of dimethylamine.
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]ethylamine: Contains an ethyl group instead of dimethylamine.
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine: Contains a propyl group instead of dimethylamine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their alkyl groups.
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